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Introduction

Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable, small-molecule modulator
of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a positive allosteric modulator,
binding to a unique site on the NMDA receptor to enhance its function, independent of the
glycine binding site.[1][2] This modulation leads to an enhancement of NMDA receptor-
mediated synaptic plasticity.[1] Dysregulation of NMDA receptor signaling is implicated in a
variety of neurological and psychiatric disorders, making Zelquistinel a compound of
significant interest for therapeutic development, particularly in the context of major depressive
disorder (MDD).

Calcium imaging is a powerful technique to investigate the functional consequences of NMDA
receptor modulation. NMDA receptors are ligand-gated ion channels with high permeability to
calcium ions (Ca2+). The influx of Ca2+ through NMDA receptors triggers a cascade of
intracellular signaling events that are crucial for synaptic plasticity, learning, and memory.
Therefore, measuring changes in intracellular Ca2+ concentration ([Ca2+]i) in cultured neurons
provides a direct readout of Zelquistinel's modulatory effects on NMDA receptor activity.

These application notes provide detailed protocols for performing calcium imaging assays in
cultured neurons to characterize the activity of Zelquistinel.
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Mechanism of Action: Zelquistinel and NMDA
Receptor Modulation

Zelquistinel positively modulates NMDA receptor activity. In the presence of an NMDA
receptor agonist like glutamate or NMDA, Zelquistinel potentiates the influx of calcium ions
through the receptor channel. This enhancement of calcium signaling is thought to underlie its
therapeutic effects, including rapid and sustained antidepressant-like effects observed in

preclinical models.

The signaling pathway initiated by NMDA receptor activation is complex. The influx of Ca2+
leads to the activation of various downstream effectors, including calcium/calmodulin-
dependent protein kinase Il (CaMKIl), and influences signaling pathways such as the ERK and
MTOR pathways. This ultimately results in changes in gene expression and protein synthesis
that strengthen synaptic connections, a process known as long-term potentiation (LTP).
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Figure 1. Simplified signaling pathway of Zelquistinel's action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize the quantitative effects of Zelquistinel on NMDA-induced
calcium influx in cultured rat cortical neurons.

Table 1: Potentiation of NMDA-Induced Calcium Influx by Zelquistinel
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Co-application with 10 pM NMDA (%

Zelquistinel Concentration L )
Potentiation of [Ca2+]i)

0.3 nM ~30%
1nM ~30%
3 nM ~30%
10 nM ~30%

Data adapted from Burgdorf et al., 2022.

Table 2: Biphasic Dose-Response of Zelquistinel on NMDA-Induced Calcium Influx

Co-application with 10 yM NMDA (%

Zelquistinel Concentration . .
Change in [Ca2+]i)

0.3-10nM ~30% Potentiation

=100 nM ~25% Partial Inhibition

Data adapted from Burgdorf et al., 2022.

Table 3: Effect of Zelquistinel in the Presence of a Glycine Site Antagonist

Condition Change in NMDA-induced [Ca2+]i

10 uM NMDA + 10 uM MDL 105,519 Complete Blockade

10 pM NMDA + 10 uM MDL 105,519 + 10 nM

Zelquistinel

Significant Increase

MDL 105,519 is a competitive glycine site antagonist. This demonstrates Zelquistinel's
mechanism is independent of the glycine binding site. Data adapted from Burgdorf et al., 2022.

Experimental Protocols
Protocol 1: Culturing Primary Cortical Neurons
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This protocol describes the basic procedure for establishing primary cortical neuron cultures
from embryonic rats, which are a suitable model system for these assays.

Materials:

Timed-pregnant Sprague-Dawley rat (E18)

e Hanks' Balanced Salt Solution (HBSS)

» Neurobasal medium supplemented with B27 and GlutaMAX

e Poly-D-lysine coated culture plates or coverslips

e Trypsin-EDTA

o Fetal Bovine Serum (FBS)

e DNase |

o Sterile dissection tools

e Centrifuge

e Incubator (37°C, 5% CO2)

Procedure:

Euthanize the pregnant rat according to approved animal welfare protocols.
o Aseptically dissect the E18 embryos and isolate the cerebral cortices.

e Mince the cortical tissue in cold HBSS.

e Digest the tissue with trypsin-EDTA at 37°C for 15 minutes.

« Inactivate trypsin with FBS-containing medium.

o Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell
suspension.
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o Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal
medium.

o Plate the neurons on poly-D-lysine coated surfaces at a desired density.

e Culture the neurons for at least 3 weeks to allow for mature synaptic connections to form
before conducting calcium imaging experiments.

Protocol 2: Calcium Imaging Assay with Zelquistinel

This protocol details the steps for loading cultured neurons with a calcium indicator dye and
measuring changes in intracellular calcium in response to NMDA and Zelquistinel.

Materials:

Mature cultured primary cortical neurons (from Protocol 1)

e Fluo-4 AM calcium indicator dye

e Pluronic F-127

e Dimethyl sulfoxide (DMSO)

e Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

o NMDA stock solution

o Zelquistinel stock solution

o Fluorescence microscope with a digital camera and appropriate filter sets (EX'Em: ~494/516
nm for Fluo-4)

» Image acquisition and analysis software

Procedure:

1. Dye Loading: a. Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 uM
Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. First, reconstitute Fluo-4 AM in DMSO. Then,
mix the Fluo-4 AM/DMSO stock with Pluronic F-127 before diluting in HBSS. b. Remove the
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culture medium from the neurons and wash gently with HBSS. c. Add the Fluo-4 AM loading
solution to the cells and incubate in the dark at 37°C for 30-60 minutes. d. After incubation,
wash the cells three times with fresh HBSS to remove excess dye. e. Incubate the cells in
HBSS for an additional 10-30 minutes at room temperature to allow for complete de-
esterification of the AM ester.

2. Image Acquisition: a. Place the culture plate or coverslip on the stage of the fluorescence
microscope. b. Identify a field of view with healthy neurons. c. Acquire a baseline fluorescence
signal (FO) over a short period (e.g., 1-2 minutes). d. Apply the test compounds. This can be
done by perfusing the chamber or by gentle addition of a concentrated stock solution. i.
Control: Apply NMDA (e.g., 10 uM) alone. ii. Test: Co-apply NMDA with various concentrations
of Zelquistinel (e.g., 0.1 nM to 1 uM). iii. Zelquistinel alone: Apply Zelquistinel without NMDA
to confirm it does not independently induce calcium influx. e. Continuously record the
fluorescence intensity (F) over time during and after compound application.

3. Data Analysis: a. Select regions of interest (ROIs) around individual neuronal cell bodies. b.
For each ROI, calculate the change in fluorescence over time, typically expressed as a ratio
(F/FO) or normalized change (AF/FO = (F - FO) / FO). c. Quantify key parameters such as the
peak amplitude of the calcium response, the area under the curve, and the frequency of
calcium transients. d. Compare the responses between control (NMDA alone) and test (NMDA
+ Zelquistinel) conditions to determine the potentiating or inhibitory effects of Zelquistinel.
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Figure 2. Experimental workflow for calcium imaging with Zelquistinel.
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Conclusion

The protocols and data presented here provide a framework for utilizing calcium imaging to
study the effects of Zelquistinel on NMDA receptor function in cultured neurons. These assays
are valuable tools for drug discovery and development, enabling the characterization of
compound potency, efficacy, and mechanism of action at the cellular level. The biphasic dose-
response of Zelquistinel highlights the importance of comprehensive dose-response studies in
characterizing novel receptor modulators. By following these detailed methodologies,
researchers can obtain robust and reproducible data to advance our understanding of
Zelquistinel and other NMDA receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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